

influence of temperature and humidity on polysulfide sealant cure rate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

Technical Support Center: Polysulfide Sealant Curing

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature and humidity on the cure rate of polysulfide sealants. It is intended for researchers, scientists, and drug development professionals who may encounter curing issues during their experiments.

Troubleshooting Guide

Issue: Sealant is taking too long to cure at room temperature.

- Question: My polysulfide sealant is curing much slower than the technical data sheet (TDS) suggests. What could be the cause?
- Answer: Slow curing is most often related to environmental conditions. Lower ambient temperatures will significantly increase the tack-free and full cure times. For every 17°F (10°C) drop in temperature, the application life and cure time can approximately double.^[1] Additionally, for manganese dioxide cured polysulfides, relative humidity below 10% can also increase cure times.^[1] Ensure your laboratory conditions are within the recommended ranges specified in the TDS, typically around 77°F (25°C) and 50% relative humidity.^{[2][3]}

Issue: Sealant becomes tack-free too quickly.

- Question: I'm having trouble with the workability of my sealant; it's becoming tack-free almost immediately after application. Why is this happening?
- Answer: An accelerated cure rate is typically caused by elevated temperature and, for some formulations, high humidity. A general rule of thumb is that for every 17°F (10°C) rise in temperature, the application life is reduced by approximately half.^[1] For manganese dioxide cured polysulfides, relative humidity above 80% can also accelerate the cure time.^[1] If you are working in a hot environment, consider cooling the sealant components before mixing or working in a temperature-controlled room to extend the application life.

Issue: Inconsistent curing throughout the sealant.

- Question: I've noticed that some parts of my sealant bead are cured while others remain soft or tacky. What leads to this inconsistency?
- Answer: Inconsistent curing is almost always a result of improper mixing of the two-part sealant.^[4] It is crucial to thoroughly mix the base compound and the curing agent according to the manufacturer's specified ratio, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.^[4] Uneven exposure to air and humidity can also play a role, especially for moisture-curing sealants where the outer layer may cure faster than the inside.^[5]

Issue: Cured sealant appears to have bubbles or is spongy.

- Question: After curing, my sealant has developed bubbles and has a spongy texture. What could have caused this?
- Answer: This can be a result of applying the sealant in high humidity conditions, which can trap moisture within the sealant as it cures, leading to bubbles or weak spots. It can also be caused by entrapped air during the mixing process. To avoid this, mix the components carefully to minimize air entrapment and avoid applying the sealant in environments with excessively high humidity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal environmental conditions for curing polysulfide sealants?

A1: Most manufacturers specify sealant properties at standard conditions of 75°F (24°C) and 50% relative humidity.^[6] Deviations from these conditions will affect the cure time. It is always best to consult the technical data sheet for the specific sealant you are using.

Q2: How does temperature specifically affect the cure rate?

A2: Temperature is a primary driver of the chemical reaction that cures the sealant.^[7] Higher temperatures accelerate the reaction, leading to shorter tack-free and cure times, while lower temperatures slow it down.^[8] As a general guideline, the reaction rate can double for every 10°C (18°F) increase in temperature.^[8]

Q3: What is the role of humidity in the curing process?

A3: The effect of humidity depends on the type of curing agent used in the polysulfide sealant.
^[1]

- Manganese dioxide cured polysulfides: Relative humidity affects the cure rate. Low humidity (<10%) can slow the cure, while high humidity (>80%) can accelerate it.^[1]
- Dichromate cured polysulfides: Relative humidity has a negligible effect on the tack-free and cure times.^[1]

Q4: Can I accelerate the curing process with heat?

A4: Yes, it is possible to reduce the cure time of polysulfide sealants by applying heat. It is recommended to allow the sealant to dwell at ambient conditions for at least its specified application time before increasing the temperature. For some sealants, a serviceable cure hardness can be achieved in eight hours at 125±5°F (52±3°C).^[1] However, accelerating the cure at temperatures above 140°F (60°C) is generally not recommended as it can negatively impact the sealant's performance properties.^[1]

Q5: Will low temperatures permanently affect the sealant's properties?

A5: Low temperatures primarily slow down the curing process.^[7] Once the temperature is raised to the recommended range, the sealant should cure properly. However, applying sealant at very low temperatures can lead to poor adhesion. It's also important to note that the storage temperature of the sealant components can affect their performance.^[9]

Data Presentation

Table 1: Influence of Temperature on Polysulfide Sealant Cure Time (General Rule of Thumb)

Temperature Change	Effect on Application Life & Cure Time
Increase by 17°F (10°C)	Reduced by approximately half[1]
Decrease by 17°F (10°C)	Increased by approximately double[1]

Table 2: Effect of Humidity on Different Polysulfide Sealant Curing Systems

Curing Agent	Effect of Relative Humidity
Manganese Dioxide	Below 10% RH: Increases tack-free and cure times. Above 80% RH: Accelerates or shortens cure time.[1]
Dichromate	Negligible effect on tack-free and cure time.[1]

Table 3: Example Cure Times for a Specific Polysulfide Sealant (P/S 870 Class B) at 77°F (25°C) and 50% RH

Material Class	Application Life (hours)	Tack-Free Time (hours)	Cure Time to 30 A Durometer (hours)
B-1/2	0.5	< 4	9[2]
B-2	2	< 14	20[2]
B-4	4	< 32	72[2]

Experimental Protocols

Methodology for Determining Tack-Free Time

This protocol is based on the principles outlined in aerospace standard test methods.[10]

- Sample Preparation: Prepare a sealant specimen of approximately 6 mm thickness and 35 mm in diameter on a non-adherent surface.[10]
- Environmental Control: Place the specimen in a controlled environment with the desired temperature and relative humidity.
- Testing: At regular intervals, apply a strip of polyethylene film (0.10 ± 0.05 mm thick) to the sealant surface with light pressure for 2 minutes \pm 10 seconds.[10]
- Observation: Slowly peel the polyethylene strip back at a right angle to the sealant surface. [10]
- Determination: The tack-free time is the point at which the polyethylene film comes away clean, with no sealant adhering to it.[10]

Methodology for Determining Cure Time (Hardness Test)

This protocol is based on ASTM D2240-15 for rubber property durometer hardness.[10]

- Sample Preparation: Prepare sealant specimens as described in the tack-free time protocol and allow them to cure in the specified environmental conditions.
- Hardness Measurement: Use a Shore A durometer to measure the hardness of the sealant at regular time intervals.
- Procedure: Place the sealant specimen on a flat, hard, horizontal surface. Apply the durometer presser foot parallel to the specimen surface with a smooth downward action.[10]
- Determination: The cure time is defined as the time required for the sealant to reach a specific hardness value as defined by the manufacturer or application requirements (e.g., 30 or 35 Shore A).[10]

Visualizations

[Click to download full resolution via product page](#)

Caption: Logical relationship between environmental factors and sealant cure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating sealant cure rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bergdahl.com [bergdahl.com]
- 2. ami-con.co.uk [ami-con.co.uk]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. aeromarineproducts.com [aeromarineproducts.com]
- 5. krafthausme.com [krafthausme.com]
- 6. pecora.com [pecora.com]
- 7. honormuch.com [honormuch.com]
- 8. astrochemical.com [astrochemical.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- To cite this document: BenchChem. [influence of temperature and humidity on polysulfide sealant cure rate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b346664#influence-of-temperature-and-humidity-on-polysulfide-sealant-cure-rate\]](https://www.benchchem.com/product/b346664#influence-of-temperature-and-humidity-on-polysulfide-sealant-cure-rate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com